Sucrose pentastearate
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Overview
Description
Sucrose pentastearate is an ester derived from sucrose and stearic acid. It is a non-ionic surfactant widely used in various industries due to its emulsifying, stabilizing, and solubilizing properties. This compound is particularly valued for its biocompatibility and biodegradability, making it an attractive option for applications in food, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose pentastearate is typically synthesized through the esterification of sucrose with stearic acid. The reaction is catalyzed by either chemical or enzymatic catalysts. Chemical catalysts often include strong acids like sulfuric acid or p-toluenesulfonic acid, while enzymatic catalysts involve lipases. The reaction conditions generally require elevated temperatures (around 100-150°C) and may be carried out under vacuum to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes on solid supports is also common, as it allows for the reuse of catalysts and reduces production costs. The final product is usually purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Sucrose pentastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and stearic acid. Transesterification involves the exchange of the esterified fatty acid with another fatty acid, which can be catalyzed by both chemical and enzymatic means .
Common Reagents and Conditions
Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as the catalyst.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide or lipase.
Major Products
Hydrolysis: Sucrose and stearic acid.
Transesterification: New esters depending on the fatty acid used in the reaction.
Scientific Research Applications
Sucrose pentastearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Acts as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics, food products, and biodegradable plastics .
Mechanism of Action
The primary mechanism by which sucrose pentastearate exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. At the molecular level, this compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and encapsulate various substances. This property is particularly useful in drug delivery systems, where it can enhance the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monostearate
- Sucrose distearate
- Sucrose tristearate
- Sucrose tetrastearate
Uniqueness
Sucrose pentastearate is unique due to its higher degree of esterification compared to other sucrose esters. This higher degree of esterification enhances its hydrophobicity and makes it more effective as an emulsifier and stabilizer in various formulations. Additionally, its biodegradability and biocompatibility make it a preferred choice in environmentally friendly and health-conscious applications .
Properties
CAS No. |
54689-35-9 |
---|---|
Molecular Formula |
C102H192O16 |
Molecular Weight |
1674.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-octadecanoyloxyoxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C102H192O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-76-81-91(104)111-87-90-98(114-93(106)83-78-73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)100(116-95(108)85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)102(117-90,88-112-92(105)82-77-72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)118-101-99(97(110)96(109)89(86-103)113-101)115-94(107)84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h89-90,96-101,103,109-110H,6-88H2,1-5H3/t89-,90-,96-,97+,98-,99-,100+,101-,102+/m1/s1 |
InChI Key |
WAPOGAGTCOXXLO-SFVZJWKHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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